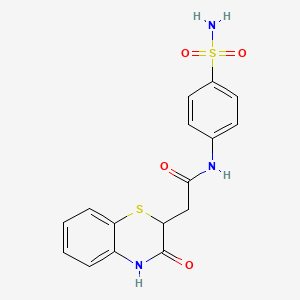

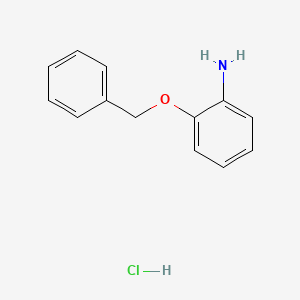

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, also known as MCC, is a cyclopropane derivative that has been extensively studied for its potential use in various scientific applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 210.26 g/mol.

Scientific Research Applications

Chiral Cyclopropane Units Development

Kazuta et al. (2002) detailed the synthesis of chiral cyclopropane units as conformationally restricted analogues of histamine, aiming to improve activity and investigate bioactive conformations. These units serve as versatile intermediates for synthesizing compounds with an asymmetric cyclopropane structure, highlighting the cyclopropane ring's utility in restricting the conformation of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).

Synthetic Methodologies

Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with a cyclopropane moiety, noting the effectiveness of these derivatives as inhibitors of certain enzymes, showcasing the synthetic versatility of cyclopropane-containing compounds in medicinal chemistry (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Biological Evaluation

The research by Prezzavento et al. (2007) focused on the biological profile of 1-phenyl-2-cyclopropylmethylamines, highlighting the significance of cyclopropane moieties in developing ligands for sigma receptors. Their study indicates the potential therapeutic applications of such compounds in modulating various biological targets (Prezzavento, Campisi, Ronsisvalle, Li Volti, Marrazzo, Bramanti, Cannavò, Vanella, Cagnotto, Mennini, Ientile, & Ronsisvalle, 2007).

Stereochemical Effects on Biological Activity

Watanabe et al. (2006) employed a stereochemical diversity-oriented strategy for conformational restriction, leading to the development of potent histamine H3 and H4 receptor antagonists with an imidazolylcyclopropane structure. This study exemplifies how the manipulation of stereochemistry in cyclopropane-containing compounds can yield diverse pharmacological profiles, offering insights into receptor-ligand interactions (Watanabe, Kazuta, Hayashi, Yamada, Matsuda, & Shuto, 2006).

properties

IUPAC Name |

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-2-4-8(5-3-7)9-6-10(9)11(14)13-12/h2-5,9-10H,6,12H2,1H3,(H,13,14)/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPFFUWDRAOWFF-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2612029.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2612030.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2612032.png)

![4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2612037.png)

![1-(3,5-Dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)prop-2-en-1-one](/img/structure/B2612039.png)

![2-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2612043.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2612044.png)

![N-(o-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2612047.png)